4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile
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Overview
Description
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom on the pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the nitrile group. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the nitrile group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
- 4-(2-Chlorophenyl)-2-bromopyridine-3-carbonitrile
- 4-(2-Bromophenyl)-2-fluoropyridine-3-carbonitrile
Uniqueness
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile is unique due to the specific arrangement of its halogen atoms and the nitrile group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Properties
CAS No. |
88148-64-5 |
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Molecular Formula |
C12H6BrClN2 |
Molecular Weight |
293.54 g/mol |
IUPAC Name |
4-(2-bromophenyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H |
InChI Key |
IJZMLRCMSPFCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Br |
Origin of Product |
United States |
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